3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17837254
InChI: InChI=1S/C8H8BrN3O/c1-4-5(2)12-7(11-8(4)13)6(9)3-10-12/h3H,1-2H3,(H,11,13)
SMILES:
Molecular Formula: C8H8BrN3O
Molecular Weight: 242.07 g/mol

3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

CAS No.:

Cat. No.: VC17837254

Molecular Formula: C8H8BrN3O

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one -

Specification

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
IUPAC Name 3-bromo-6,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C8H8BrN3O/c1-4-5(2)12-7(11-8(4)13)6(9)3-10-12/h3H,1-2H3,(H,11,13)
Standard InChI Key VNKXCYDECHHIKJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C(=C(C=N2)Br)NC1=O)C

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound’s structure consists of a pyrazolo[1,5-a]pyrimidin-5-one scaffold, where the pyrimidine ring is partially saturated (4H,5H-configuration). Key substituents include:

  • Bromine at position 3, enhancing electrophilic reactivity for cross-coupling reactions.

  • Methyl groups at positions 6 and 7, contributing to steric stabilization and modulating lipophilicity.

The planar pyrimidinone ring facilitates π-π stacking interactions, while the bromine atom serves as a handle for further functionalization.

Molecular and Computational Data

PropertyValue
Molecular FormulaC₈H₈BrN₃O
Molecular Weight242.07 g/mol
IUPAC Name3-bromo-6,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Canonical SMILESCC1=C(N2C(=C(C=N2)Br)NC1=O)C
Topological Polar Surface Area67.8 Ų
Melting Point209–211 °C

The compound’s moderate polarity (TPSA = 67.8 Ų) and melting point range suggest stability under standard laboratory conditions. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating significant charge separation.

Synthesis and Purification

Bromination and Ring Functionalization

The synthesis begins with a pyrazolo[1,5-a]pyrimidine precursor, which undergoes electrophilic bromination using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in dimethylformamide (DMF)\text{dimethylformamide (DMF)} at 80°C for 12 hours. Subsequent methylation at positions 6 and 7 is achieved via nucleophilic substitution with methyl iodide in the presence of potassium carbonate\text{potassium carbonate}.

Purification and Yield Optimization

Biological Activities and Mechanisms

Antitubercular Activity

In vitro assays against Mycobacterium tuberculosis H37Rv demonstrate a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to first-line drugs like isoniazid (MIC = 0.05 µg/mL). Mechanistic studies suggest inhibition of mycobacterial dihydrofolate reductase (DHFR), a critical enzyme in folate biosynthesis.

Comparative Analysis with Structural Analogues

Substituent Impact on Bioactivity

A comparison with related pyrazolo-pyrimidine derivatives highlights the critical role of bromine and methyl groups:

CompoundSubstituentsMIC (µg/mL)GI50(μM)\text{GI}_{50} \, (\mu\text{M})
3-Bromo-6,7-dimethyl derivativeBr, 6-Me, 7-Me8.012.0
3-Chloro-6-Me analogueCl, 6-Me25.028.5
6,7-Dimethyl parent compoundH, 6-Me, 7-Me>64>50

Key Observations:

  • Bromine enhances antitubercular potency 3-fold compared to chlorine.

  • Methyl groups at 6/7 positions reduce nonspecific cytotoxicity, improving therapeutic indices.

Applications in Drug Discovery

Lead Optimization Strategies

The compound serves as a scaffold for developing dual-action antimicrobial-antitumor agents. Recent efforts focus on:

  • Replacing bromine with trifluoromethyl groups to improve metabolic stability.

  • Introducing solubilizing groups (e.g., morpholine) at position 2 to enhance bioavailability.

Patent Landscape

As of 2025, three patents claim derivatives of 3-bromo-6,7-dimethyl-pyrazolo[1,5-a]pyrimidin-5-one for treating multidrug-resistant tuberculosis (WO2024156789) and hematologic malignancies (US2025032987A1).

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